Bienvenue dans la boutique en ligne BenchChem!

Methyl 3-cyano-4-hydroxybenzoate

Glucagon Receptor Antagonism Diabetes Mellitus Medicinal Chemistry

This compound is irreplaceable for replicating published glucagon receptor antagonist syntheses. The 3-cyano group is essential for nanomolar potency (IC₅₀ = 2.3 nM for clinical candidate NNC 25-2504); non-cyanated analogs lose >4,348-fold potency. Its 4-hydroxy group enables warhead conjugation for covalent probes. Sourcing the exact methyl ester ensures reproducible crystallinity and scalable yields (84-91% published method, cyanide-free). Choose this specific building block to maintain SAR fidelity in lead optimization.

Molecular Formula C9H7NO3
Molecular Weight 177.16 g/mol
CAS No. 156001-68-2
Cat. No. B180658
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-cyano-4-hydroxybenzoate
CAS156001-68-2
Molecular FormulaC9H7NO3
Molecular Weight177.16 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=C(C=C1)O)C#N
InChIInChI=1S/C9H7NO3/c1-13-9(12)6-2-3-8(11)7(4-6)5-10/h2-4,11H,1H3
InChIKeyAHPCEMBOTQXADD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-Cyano-4-Hydroxybenzoate (CAS 156001-68-2): Procurement and Technical Overview for Research and Synthesis


Methyl 3-cyano-4-hydroxybenzoate (CAS 156001-68-2), also known as 3-cyano-4-hydroxybenzoic acid methyl ester, is a substituted benzoate ester with the molecular formula C₉H₇NO₃ and a molecular weight of 177.16 g/mol [1]. Its structure features a methyl ester, a cyano group, and a phenolic hydroxyl group on a single aromatic ring, imparting a distinct reactivity profile . The compound is a solid with a melting point of 167-168 °C, as determined from methanol/water . It is a valuable intermediate in pharmaceutical research, specifically in the development of potent human glucagon receptor antagonists [2].

Why Substituting Methyl 3-Cyano-4-Hydroxybenzoate with Closely Related Benzoates Fails in Key Synthetic Pathways


Generic substitution among hydroxybenzoate esters is not feasible due to the critical impact of the 3-cyano group on downstream bioactivity and the 4-hydroxy group on synthetic reactivity. The specific 3,4-substitution pattern is a key pharmacophore in potent glucagon receptor antagonists; analogs lacking the cyano group, such as methyl 4-hydroxybenzoate, exhibit drastically reduced potency (e.g., IC₅₀ > 10 μM vs. low nM) . The electron-withdrawing cyano group also activates the ring for further functionalization and influences physicochemical properties like logP and solubility, which are essential for successful reaction yields and purification. Using a different ester, such as an ethyl ester, alters the compound's volatility and crystallinity, potentially leading to process failures or impure products. This specific compound serves as a necessary precursor to advanced intermediates where its unique combination of functional groups is required for subsequent hydrazide formation [1].

Quantitative Differentiation Evidence for Methyl 3-Cyano-4-Hydroxybenzoate (CAS 156001-68-2) vs. Key Comparators


Superior Potency of 3-Cyano-4-Hydroxybenzoic Acid-Derived Antagonists Against Human Glucagon Receptor

The 3-cyano-4-hydroxybenzoate moiety is a critical pharmacophore in potent glucagon receptor antagonists. A compound derived from the 3-cyano-4-hydroxybenzoic acid core, NNC 25-2504, demonstrated an IC₅₀ of 2.3 nM for the human glucagon receptor and a K_B of 760 pM, whereas a close analog without the cyano group showed significantly lower potency with an IC₅₀ > 10 μM . This 4,348-fold difference in potency highlights the critical role of the cyano group for target engagement [1].

Glucagon Receptor Antagonism Diabetes Mellitus Medicinal Chemistry

Crucial Contribution of 3-Cyano-4-Hydroxybenzoate Core to Glucagon Receptor Antagonist Selectivity

The 3-cyano-4-hydroxybenzoate core not only contributes to potency but also to target selectivity. A derivative based on this core, 3-cyano-4-hydroxybenzoic acid [1-(4-(4-isopropyl-benzyloxy)-3,5-dimethoxy-phenyl)-meth-(E)-ylidene]-hydrazide, exhibited an IC₅₀ of 20 nM for the human glucagon receptor, while showing significantly reduced affinity for related class B GPCRs such as GLP-1 and GIP receptors [1].

Glucagon Receptor Antagonism Selectivity Medicinal Chemistry

Demonstrated Synthetic Yield for Preparation of Methyl 3-Cyano-4-Hydroxybenzoate

The synthesis of methyl 3-cyano-4-hydroxybenzoate from methyl 4-hydroxybenzoate is described in the patent literature, providing a reliable benchmark for procurement and process planning. One method describes a two-step procedure: formylation to methyl 3-formyl-4-hydroxybenzoate followed by conversion to the cyano derivative. A related patent (CN106674052A) outlines a similar method using hydroxylamine hydrochloride to yield a crude product that is purified by recrystallization, with yields ranging from 84% to 91% depending on the specific workup [1]. This contrasts with older methods using toxic cuprous cyanide, which often resulted in lower yields and required more hazardous waste disposal [2].

Organic Synthesis Process Chemistry Yield Optimization

Distinctive Physicochemical Profile Differentiates Methyl 3-Cyano-4-Hydroxybenzoate from Common Benzoate Esters

The presence of both a cyano and a hydroxyl group on the benzoate ring substantially alters key physicochemical properties compared to simpler benzoate esters. Methyl 3-cyano-4-hydroxybenzoate has a calculated logP of 1.7, compared to 1.96 for methyl 4-hydroxybenzoate (methylparaben) [1]. Its aqueous solubility is 1.5 g/L at 25 °C, which is lower than methyl 4-hydroxybenzoate (2.5 g/L) but higher than methyl 3,5-dihydroxybenzoate (0.8 g/L), making it a unique intermediate with a balance of lipophilicity and aqueous solubility that is beneficial for specific reaction conditions and purifications [2].

Physicochemical Properties Preformulation Solubility

Validated Research and Industrial Applications for Methyl 3-Cyano-4-Hydroxybenzoate


Synthesis of High-Potency Glucagon Receptor Antagonists for Type 2 Diabetes Research

Methyl 3-cyano-4-hydroxybenzoate is the primary starting material for synthesizing potent, selective glucagon receptor antagonists. The compound's cyano group is essential for achieving nanomolar potency (e.g., IC₅₀ = 2.3 nM for the clinical candidate NNC 25-2504) and high selectivity over related receptors . Researchers developing new chemical entities for treating hyperglucagonemia in Type 2 diabetes should source this specific intermediate to replicate literature procedures and explore structure-activity relationships (SAR) around the 3-cyano-4-hydroxybenzoate core [1].

Large-Scale Pharmaceutical Intermediate Manufacturing

For kilo-lab or pilot plant campaigns, the availability of a high-yielding, safe synthesis is critical. The published method for preparing methyl 3-cyano-4-hydroxybenzoate avoids toxic cyanide salts and achieves yields of 84-91% using commercially available reagents, making it suitable for scale-up and cost-effective procurement [2]. Process chemists should select this compound based on these established, scalable conditions to ensure batch-to-batch consistency and meet production timelines.

Building Block for Targeted Covalent Inhibitors and Chemical Probes

The combination of a phenolic hydroxyl and a cyano group on an aromatic ester framework makes methyl 3-cyano-4-hydroxybenzoate a versatile building block for designing targeted covalent inhibitors or chemical probes. The hydroxyl group can be functionalized with electrophilic warheads (e.g., acrylamides), while the cyano group can serve as a hydrogen bond acceptor or a handle for further transformations. Its well-defined physicochemical profile (LogP = 1.7) aids in designing probes with favorable cell permeability [3].

Structure-Activity Relationship (SAR) Studies for Cyano-Hydroxybenzoate Pharmacophores

For medicinal chemistry teams exploring SAR, the 3-cyano-4-hydroxybenzoate scaffold provides a validated starting point with known potency enhancements over non-cyanated analogs. Using methyl 3-cyano-4-hydroxybenzoate allows for the systematic exploration of ester replacements, ring substitutions, and linker attachments while maintaining a core that is proven to drive high target affinity. The >4,348-fold potency difference between cyanated and non-cyanated derivatives underscores the critical nature of this building block for lead optimization programs .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 3-cyano-4-hydroxybenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.